molecular formula C13H23N3O5 B7932118 1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate

1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate

Cat. No.: B7932118
M. Wt: 301.34 g/mol
InChI Key: RDIBFQDEIYIAGR-UHFFFAOYSA-N
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Description

1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with amino-acetyl and carboxylic acid ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate typically involves multiple steps. One common method involves the reaction of piperazine-1,3-dicarboxylic acid 1-tert-butyl ester with amino-acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for several hours. The resulting product is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The amino-acetyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperazine ring can interact with receptors or enzymes, modulating their function. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
  • Piperazine-1,3-dicarboxylic acid derivatives

Uniqueness

1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O5/c1-13(2,3)21-12(19)16-6-5-15(10(17)7-14)8-9(16)11(18)20-4/h9H,5-8,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIBFQDEIYIAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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